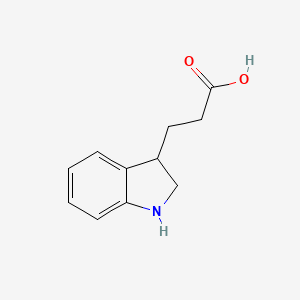

3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid

Description

3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid is a substituted propanoic acid derivative featuring a partially saturated indole moiety (2,3-dihydroindole). This structural modification distinguishes it from fully aromatic indole derivatives, such as 3-(1H-Indol-3-yl)propanoic acid (IpA), by reducing one double bond in the indole ring (C9–C10 saturation) . The dihydroindole core may influence its electronic properties, solubility, and biological interactions compared to unsaturated analogs.

Properties

IUPAC Name |

3-(2,3-dihydro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQBHGZHDQGEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation processes to obtain the desired compound in high yield and purity. The specific conditions and reagents used in industrial production may vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective and antioxidant properties.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. It is known to act as a potent antioxidant, scavenging free radicals and preventing oxidative damage. This compound also inhibits the formation of beta-amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Aromatic Indole Derivatives

- 3-(1H-Indol-3-yl)propanoic Acid (IpA) Molecular Formula: C₁₁H₁₁NO₂ Key Features: Fully aromatic indole ring.

- 3-(5-Methoxy-1H-indol-3-yl)propanoic Acid Molecular Formula: C₁₂H₁₃NO₃ Key Features: Methoxy substitution at the indole C5 position. Biological Relevance: Enhanced solubility due to the polar methoxy group; possible antioxidant or signaling roles . Comparison: The methoxy group in this compound introduces steric and electronic effects absent in the dihydroindole analog, which lacks substituents beyond the core structure .

Dihydroindole and Isoindole Derivatives

- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic Acid Hydrochloride Molecular Formula: C₁₁H₁₄ClNO₂ Key Features: Isoindole core (benzene fused to a pyrrole ring) with a hydrochloride salt. Physicochemical Properties: Increased water solubility due to the ionic hydrochloride form .

- 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic Acid Molecular Formula: C₁₅H₁₃NO₃S Key Features: Incorporates a thiophene ring and a keto group on the isoindole. Biological Relevance: Thiophene may enhance lipophilicity, influencing membrane permeability . Comparison: The addition of a thienyl group introduces heterocyclic diversity absent in the target compound, which lacks non-indole substituents .

Phenylpropanoic Acid Derivatives

- Chlorinated 3-Phenylpropanoic Acids (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid) Molecular Formula: C₉H₈Cl₂O₃ Key Features: Chlorinated phenyl ring with a hydroxyl group. Biological Activity: Demonstrated antimicrobial effects against E. coli and S. aureus . Comparison: Unlike the indole-based target compound, these derivatives lack nitrogen heterocycles, suggesting divergent mechanisms of action .

Tryptophan-Related Compounds

- L-Tryptophan Molecular Formula: C₁₁H₁₂N₂O₂ Key Features: α-amino acid with an indole side chain. Biological Role: Essential amino acid; precursor to serotonin and melatonin . Comparison: The absence of an amino group in 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid limits its role in protein biosynthesis but may allow for specialized signaling functions .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₁H₁₁NO₂ | 189.21 | Dihydroindole | None |

| 3-(1H-Indol-3-yl)propanoic acid (IpA) | C₁₁H₁₁NO₂ | 189.21 | Indole | None |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | C₁₂H₁₃NO₃ | 219.24 | Indole | Methoxy (C5) |

| 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid HCl | C₁₁H₁₄ClNO₂ | 227.69 | Isoindole | Hydrochloride salt |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | C₉H₈Cl₂O₃ | 235.07 | Phenyl | 3,5-Dichloro, 4-hydroxy |

Key Research Findings

- Structural Effects on Solubility: The hydrochloride salt of 3-(1,3-dihydro-2H-isoindol-2-yl)propanoic acid exhibits higher aqueous solubility than the free acid form, a critical factor for drug delivery .

- Metabolic Pathways : Dihydroindole derivatives are less studied than aromatic analogs, but their saturation may reduce oxidative metabolism, enhancing pharmacokinetic stability .

Biological Activity

3-(2,3-dihydro-1H-indol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, neuroprotective effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound this compound features an indole structure that contributes to its biological activity. The indole moiety is known for its role in numerous pharmacological activities, making derivatives of this structure valuable in drug development.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis and inhibit the cell cycle in tumor cells, showing a cytotoxic effect that is over 90 times greater than that of artemisinin in certain contexts .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Affected |

|---|---|---|---|

| Jurkat | 1.33 | Yes | G1, S, M/G2 |

| K562 | 1.50 | Yes | G1, S, M/G2 |

| U937 | 1.20 | Yes | G1, S, M/G2 |

| HL60 | 1.10 | Yes | G1, S, M/G2 |

This data indicates that the compound effectively reduces cell populations across all phases of the cell cycle compared to untreated controls.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress and neurotoxicity induced by various agents. Compounds derived from indole structures have been noted for their antioxidant properties and ability to modulate inflammatory pathways in neurodegenerative models .

Case Study: Neuroprotection in SH-SY5Y Cells

A study involving SH-SY5Y neuroblastoma cells demonstrated that derivatives of indole-based compounds could prevent oxidative damage and promote cell survival against amyloid-beta peptide-induced toxicity . This suggests that similar derivatives may have therapeutic potential for neurodegenerative diseases such as Alzheimer's.

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It inhibits progression through the cell cycle phases, particularly affecting G1 and G2/M transitions.

- Antioxidant Activity : The compound acts as a free radical scavenger, protecting cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Two primary routes are described:

- Route 1 : Alkylation of indole derivatives with bromopropanoic acid under basic conditions. For example, 3-bromopropanoic acid reacts with 2,3-dihydro-1H-indole in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to yield the target compound. Reaction temperature (-15°C vs. room temperature) significantly affects the E:Z isomer ratio , with lower temperatures favoring higher purity of the desired stereoisomer .

- Route 2 : Hydrolysis of tert-butyl esters (e.g., tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate) using trifluoroacetic acid (TFA) and phenol. This method avoids racemization and preserves stereochemistry during deprotection .

- Data Table :

| Reaction Condition | Catalyst | Temperature | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| DABCO in DCM | DABCO | -15°C | 95:5 | 78 |

| DABCO in DCM | DABCO | 25°C | 80:20 | 65 |

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR confirm regioselectivity and substituent positions, particularly distinguishing between S-2 and N-3 substitutions in heterocyclic systems .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For example, single-crystal X-ray studies of analogous indole derivatives (e.g., 3-(1H-indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid) reveal hydrogen-bonding networks critical for stabilizing the active conformation .

Advanced Research Questions

Q. What experimental strategies address contradictory data in biological activity studies of this compound?

- Methodological Answer :

- Enzyme Assays : Studies on mitochondrial acyl-CoA dehydrogenases show that structural analogs (e.g., (E)-3-(2,6-dimethylphenoxy)acrylic acid) exhibit substrate specificity discrepancies. For example, CoA thioester derivatives of 3-(indol-3-yl)propanoic acid analogs are metabolized 3× faster than alkyl-chain counterparts, suggesting steric and electronic factors influence enzyme binding .

- Isomer-Specific Bioactivity : Separate E and Z isomers via HPLC (e.g., Ultrasphere® Si column with 0.1% TFA gradient) to test individual isomers in hypoxia-reoxygenation models. Contradictory cytotoxicity reports may arise from unaccounted isomer mixtures in earlier studies .

Q. How can researchers optimize the synthesis of stereochemically pure derivatives for pharmacological studies?

- Methodological Answer :

- Catalyst Screening : DABCO outperforms triethylamine in controlling stereoselectivity during nucleophilic addition to activated alkynes (e.g., tert-butyl propiolate). Kinetic studies show DABCO’s rigid structure enforces transition-state geometry, reducing Z-isomer formation by 15% .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce stereochemical fidelity. Dichloromethane (DCM) balances reactivity and selectivity for multi-gram syntheses .

Q. What mechanisms underlie the compound’s reported cardioprotective effects in ischemia-reperfusion injury models?

- Methodological Answer :

- Mitochondrial Targeting : Analogous compounds (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) act as pro-drugs, releasing thiol antioxidants (e.g, methimazole) intracellularly. These mitigate ROS by regenerating glutathione via the thioredoxin pathway .

- Calcium Homeostasis : Patch-clamp studies in cardiomyocytes show derivatives modulate L-type Ca²⁺ channels, reducing cytosolic calcium overload during reperfusion. EC₅₀ values correlate with indole ring substitution patterns .

Q. How do computational methods aid in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to peroxisome proliferator-activated receptors (PPARγ) via hydrogen bonds between the carboxylic acid group and Arg288/His449 residues. Experimental validation via SPR (surface plasmon resonance) shows Kd = 12.3 µM .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of 25 derivatives identifies electron-withdrawing groups at the indole C-5 position as critical for enhancing PPARγ agonism (R² = 0.89) .

Key Research Challenges and Contradictions

- Stereochemical Purity : Discrepancies in bioactivity data often stem from insufficient isomer separation. For example, Z-isomers of acrylate derivatives exhibit 50% lower antioxidant activity than E-isomers .

- Enzyme Specificity : While mitochondrial dehydrogenases accept acrylate derivatives, cytosolic isoforms (e.g., ACAD9) show no activity, complicating mechanistic interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.